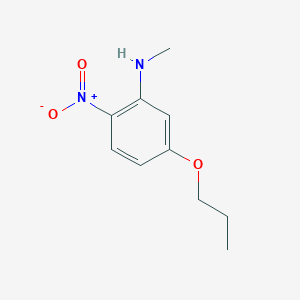

n-Methyl-2-nitro-5-propoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-nitro-5-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-6-15-8-4-5-10(12(13)14)9(7-8)11-2/h4-5,7,11H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAKVAMJZKEMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for N Methyl 2 Nitro 5 Propoxyaniline

Classical Preparative Routes to Substituted Aromatic Nitroanilines

The traditional synthesis of substituted aromatic nitroanilines like n-Methyl-2-nitro-5-propoxyaniline often involves multi-step sequences that include nitration and N-alkylation.

Regioselective Nitration of n-Propoxyaniline Precursors

The introduction of a nitro group onto an aromatic ring is a critical step. In the synthesis of this compound, this is typically achieved through the nitration of a suitable precursor. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. For instance, the acetamido group (-NHCOCH3) in acetanilide (B955) directs the nitronium ion (NO2+) to the ortho and para positions. magritek.com

A common method involves the use of a nitrating mixture, such as concentrated sulfuric acid and nitric acid. magritek.comazom.com The reaction is often carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts. azom.com For example, the nitration of acetanilide is typically conducted at temperatures between 0-5 °C. azom.com

Recent studies have explored alternative nitrating agents for improved regioselectivity. One such method reports the use of tert-butyl nitrite (B80452) for the ring nitration of N-alkyl anilines, which provides N-nitroso N-alkyl nitroanilines that can be subsequently converted to N-alkyl nitroanilines. researchgate.netx-mol.com

N-Alkylation and Nitro Group Reductions in Multi-Step Syntheses

N-alkylation is another key transformation in the synthesis of this compound. This step introduces the methyl group onto the nitrogen atom of the aniline (B41778) derivative. One approach involves the reductive amination of a nitroarene with a carbonyl compound. For example, a one-pot reductive mono-N-alkylation of nitroarenes using aldehydes as the alkyl source and a reducing system like Zn/HOAc in methanol (B129727) has been developed. nih.gov Another method utilizes a Pd/C catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor for the reductive mono-N-alkylation of aniline and nitroarene derivatives with various aldehydes. nih.gov

The reduction of the nitro group to an amine is a fundamental step in many synthetic pathways. organic-chemistry.orgbeilstein-journals.org This can be achieved using various reducing agents. For instance, the reduction of p-nitroaniline to p-phenylenediamine (B122844) can be accomplished through catalytic hydrogenation using a Raney nickel catalyst. researchgate.net Metal-free reduction methods have also been developed, such as the use of trichlorosilane, which offers a mild and chemoselective reduction of aromatic and aliphatic nitro groups. beilstein-journals.org

Modern and Sustainable Synthetic Innovations

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods.

Catalytic Systems for Efficient Formation

Modern synthetic strategies increasingly employ catalytic systems to enhance efficiency and selectivity. For the reduction of nitroanilines, various nanocatalysts have shown significant promise. For example, synthesized copper ferrite (B1171679) (CuFe2O4) nanoparticles have been used as a heterogeneous magnetic nanocatalyst for the reduction of 4-nitroaniline (B120555) and 2-nitroaniline (B44862). nih.gov This catalyst demonstrated high conversion percentages and could be easily recovered and reused. nih.gov Another study utilized a CuO/Co3O4 composite catalyst for the reduction of 4-nitroaniline, showing a high apparent rate constant. researchgate.net Homogeneous catalysts, such as copper salt-amine complexes, have also been employed for the selective reduction of nitro groups to amino groups. google.com

Green Chemistry Principles in Reaction Design and Optimization

The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to minimize waste and avoid hazardous reagents. sphinxsai.com This includes the use of safer solvents, such as water, and the development of catalytic processes that can be run under milder conditions. researchgate.netsphinxsai.com For instance, the catalytic hydrogenation of p-nitroaniline using a Raney nickel catalyst with water as the solvent is considered a green process. researchgate.net Another example is the one-pot reductive N-alkylation of nitroarenes using the environmentally benign reducing system of HOAc/Zn in methanol. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. This involves a systematic study of various parameters such as temperature, pressure, solvent, and catalyst loading.

For example, in the catalytic hydrogenation of p-nitroaniline, the optimal conditions were found to be a reaction temperature of 50°C and a pressure of 3.0 MPa, which resulted in a 100% conversion of p-nitroaniline and a 98.9% yield of p-phenylenediamine. researchgate.net In the nitration of α-methylbenzalaniline, the preferred amount of sulfuric acid is about 2 to 20 moles per mole of the starting material, and the reaction is typically carried out at a temperature between -30°C and 50°C. google.com

The choice of solvent can also significantly influence the reaction outcome. For instance, the electrochemical reduction of ortho- and para-nitroanilines is affected by the acceptor properties of the solvent. researchgate.net

Analysis of Byproduct Formation and Purification Challenges in the Synthesis of this compound

The synthesis of this compound, while conceptually straightforward, presents several challenges related to byproduct formation and subsequent purification. The primary route to this compound typically involves the nitration of an N-methylated propoxyaniline precursor. The inherent reactivity of the aromatic ring, influenced by multiple substituents, can lead to a variety of undesired products, complicating the isolation of the target molecule in high purity.

A significant hurdle in the synthesis is controlling the regioselectivity of the nitration reaction. The starting material, likely N-methyl-5-propoxyaniline, possesses two activating groups on the benzene (B151609) ring: the N-methylamino group and the propoxy group. Both are ortho-, para-directing, which can lead to the formation of several isomeric byproducts. The interplay of steric and electronic effects of these groups dictates the position of the incoming nitro group.

In addition to isomeric impurities, the reaction conditions required for nitration can promote the formation of other byproducts, such as dinitrated and oxidized species. The separation of these closely related compounds from the desired product poses a considerable purification challenge.

Detailed Research Findings on Potential Byproduct Formation

While specific literature detailing the byproduct profile for the synthesis of this compound is not extensively available, analysis of analogous nitration reactions of substituted anilines allows for the prediction of likely impurities. The primary byproducts can be categorized as follows:

Isomeric Byproducts: The directing effects of the N-methylamino and propoxy groups can result in the formation of various positional isomers. The major expected isomeric byproducts include the 4-nitro and 6-nitro isomers. The relative amounts of these isomers will depend on the precise reaction conditions, including the nitrating agent, solvent, and temperature. A study on the nitration of N-(2-methylphenyl)-succinimide showed that the product distribution was significantly influenced by the directing effects of the substituents, yielding a mixture of isomers. ulisboa.pt

Dinitrated Byproducts: Under forcing reaction conditions, such as high temperatures or excess nitrating agent, a second nitro group can be introduced onto the aromatic ring, leading to the formation of dinitro compounds. The positions of the second nitration will also be governed by the directing effects of the existing substituents.

Oxidation Byproducts: The presence of the strongly activating N-methylamino group makes the aromatic ring susceptible to oxidation, particularly under the harsh acidic conditions of nitration. This can lead to the formation of colored impurities, such as nitroso and quinone-like compounds.

N-Nitrosamine Impurities: Given that the precursor is a secondary amine, there is a potential for the formation of N-nitrosamine impurities if nitrosating agents are present. nih.govnih.gov Regulatory agencies have highlighted the risks associated with such impurities in pharmaceutical manufacturing. nih.govnih.gov The reaction conditions, particularly pH and the presence of nitrite sources, are critical factors in the formation of these byproducts. zamann-pharma.comusp.org

The following interactive table summarizes the potential byproducts in the synthesis of this compound:

| Byproduct Category | Potential Byproducts | Reason for Formation |

| Isomeric Byproducts | n-Methyl-4-nitro-5-propoxyaniline | Competing directing effects of the N-methylamino and propoxy groups |

| n-Methyl-6-nitro-5-propoxyaniline | Competing directing effects of the N-methylamino and propoxy groups | |

| Dinitrated Byproducts | Dinitro-n-methyl-propoxyaniline isomers | Over-nitration due to harsh reaction conditions |

| Oxidation Byproducts | Nitroso-n-methyl-propoxyaniline isomers | Oxidation of the activated aromatic ring |

| Quinone-like compounds | Further oxidation of the aromatic ring | |

| N-Nitrosamine Impurities | N-Nitroso-n-methyl-2-nitro-5-propoxyaniline | Reaction of the secondary amine with nitrosating agents |

Purification Challenges and Strategies

The presence of the aforementioned byproducts necessitates robust purification strategies to isolate this compound with the required purity. The primary challenges lie in the separation of structurally similar isomers and the removal of colored oxidation products.

Standard purification techniques employed for nitroanilines include:

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical to achieve effective separation. For nitroanilines, solvents such as ethanol (B145695) or ethanol-water mixtures are often used. researchgate.net However, the similar polarities and solubilities of the isomeric byproducts can make separation by simple recrystallization challenging. A study on the purification of 2-methyl-5-nitroaniline (B49896) demonstrated that recrystallization from ethanol could significantly increase the purity of the desired isomer. ulisboa.pt

Chromatography: Column chromatography is a powerful technique for separating mixtures of organic compounds. For the separation of nitroaniline isomers, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically used as the eluent. Radial chromatography has also been shown to be an efficient method for the separation of nitroaniline isomers.

Acid-Base Extraction: The basicity of the aniline nitrogen can be exploited for purification. By treating the crude product mixture with an acid, the aniline derivatives can be converted to their corresponding ammonium salts, which are soluble in aqueous solution. This can help to remove non-basic impurities. However, this method is generally not effective for separating isomeric nitroanilines from each other.

The following interactive table outlines the common purification techniques and their applicability to the challenges encountered in the synthesis of this compound:

| Purification Technique | Target Impurities | Principle of Separation | Notes |

| Recrystallization | Isomeric byproducts, some oxidation products | Differential solubility in a given solvent | Solvent selection is crucial for effective separation. May require multiple recrystallizations. |

| Column Chromatography | Isomeric byproducts, dinitrated byproducts, oxidation products | Differential adsorption on a stationary phase | Highly effective for separating closely related isomers. Can be time-consuming and require large volumes of solvent. |

| Acid-Base Extraction | Non-basic impurities | Differential solubility of the amine and its salt in aqueous and organic phases | Primarily for removing impurities that are not aniline derivatives. |

| Capillary Zone Electrophoresis | Isomeric byproducts | Differential migration in an electric field | An analytical technique that can be adapted for preparative separation in some cases, offering high resolution. nih.gov |

Reactivity Profiles and Elucidation of Reaction Mechanisms of N Methyl 2 Nitro 5 Propoxyaniline

Electrophilic Aromatic Substitution Reactions on the Core Structure

The introduction of new substituents onto the aromatic core of n-Methyl-2-nitro-5-propoxyaniline via electrophilic aromatic substitution is a process controlled by the directing effects of the existing groups.

The outcome of electrophilic aromatic substitution on the this compound ring is determined by the cumulative directing influence of the propoxy, nitro, and N-methylamino groups. The N-methylamino and propoxy groups are activating and ortho-, para-directing, while the nitro group is a deactivating and meta-directing substituent. pressbooks.publibretexts.orglibretexts.org

The N-methylamino group, with its nitrogen lone pair, is a potent activating group, strongly directing incoming electrophiles to the ortho (C6) and para (C4) positions. Similarly, the propoxy group, another activating substituent, also directs substitution to its ortho (C4 and C6) and para (not available) positions. Conversely, the nitro group is a strong deactivating group, which directs incoming electrophiles to the meta position (C3 and C5, which are already substituted). pressbooks.publibretexts.orglibretexts.org

The synergistic activating and directing effects of the N-methylamino and propoxy groups significantly outweigh the deactivating effect of the nitro group, making the ring more reactive than benzene (B151609) at specific positions. The positions most activated for electrophilic attack are C4 and C6, as they are ortho or para to the activating substituents. For instance, the formation of 4-Bromo-N-methyl-2-nitro-5-propoxyaniline demonstrates a preference for substitution at the C4 position. qtonics.com

Table 1: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| N-Methylamino | 1 | Electron-donating (resonance) | Strongly Activating | Ortho, Para |

| Nitro | 2 | Electron-withdrawing (resonance and induction) | Strongly Deactivating | Meta |

The regioselectivity of electrophilic aromatic substitution reactions, such as nitration or halogenation, on this compound can be rationalized by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction. masterorganicchemistry.com The attack of an electrophile at the positions activated by the electron-donating groups leads to more stable intermediates.

Attack at C4: This position is para to the strongly activating N-methylamino group and ortho to the activating propoxy group. The positive charge in the resulting arenium ion can be delocalized onto the nitrogen of the N-methylamino group and the oxygen of the propoxy group through resonance, leading to a highly stabilized intermediate.

Attack at C6: This position is ortho to the strongly activating N-methylamino group. The positive charge of the intermediate can be effectively delocalized onto the nitrogen atom, providing significant stabilization.

Attack at C3: This position is meta to the activating N-methylamino and propoxy groups and ortho to the deactivating nitro group. The resulting intermediate would be significantly less stable due to the lack of direct resonance stabilization from the activating groups and the destabilizing inductive effect of the adjacent nitro group.

Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions. The ultimate product distribution between these two positions can be influenced by steric hindrance, with the bulkier electrophiles potentially favoring the less hindered position.

Reduction Chemistry of the Nitro Functionality

The reduction of the nitro group is a pivotal transformation for this compound, leading to the corresponding amine, which is a versatile intermediate in the synthesis of various compounds.

Chemoselective reduction of the nitro group to an amine, without affecting other functional groups in the molecule, is a common and crucial reaction. youtube.comwikipedia.org This transformation is highly valuable as the resulting aniline (B41778) derivative can be further functionalized. A variety of methods have been developed for the selective reduction of nitroarenes. organic-chemistry.orgacs.orggoogle.comresearchgate.net In the context of polynitro compounds, selective reduction of one nitro group over others can often be achieved, for instance, a nitro group ortho to an amino group is preferentially reduced. stackexchange.com

A wide array of reducing agents and reaction conditions are available for the conversion of the nitro group in this compound to an amine. The choice of reagent often depends on the desired selectivity, reaction scale, and compatibility with other functional groups.

Table 2: Selected Reducing Agents for Nitro to Amine Conversion

| Reducing Agent/System | Conditions | Comments |

|---|---|---|

| H₂/Pd-C | Catalytic amount of Pd-C, H₂ gas | A common and efficient method for catalytic hydrogenation. youtube.comwikipedia.org |

| Fe/HCl | Iron powder in the presence of an acid | A classic and cost-effective method. youtube.com |

| SnCl₂ | Tin(II) chloride in a suitable solvent | Often used for selective reductions. wikipedia.org |

| Na₂S/H₂O | Sodium sulfide (B99878) in aqueous solution | Can be used for selective reduction of one nitro group in dinitro compounds. wikipedia.org |

| NaBH₄/Catalyst | Sodium borohydride (B1222165) with a transition metal catalyst | Offers mild reaction conditions. researchgate.net |

Transformations Involving the N-Methylamino Group

The N-methylamino group in this compound is a key functional handle for further molecular modifications. It can participate in a variety of chemical transformations to introduce new functionalities.

The synthesis of mono-N-methyl aromatic amines can be challenging due to the potential for over-methylation. nih.govresearchgate.net However, several methods have been developed for the selective N-alkylation of amines. acs.org The N-methylamino group can undergo reactions such as acylation to form amides, which can alter the electronic properties of the aromatic ring. The introduction of alkyl groups ortho to the amino function has been shown to impact the biological properties of aromatic amines. nih.gov

Reactions such as N-methylation can be achieved using reagents like methyl iodide in the presence of a base. researchgate.net The reactivity of the N-methylamino group allows for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Table 3: Potential Transformations of the N-Methylamino Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Acylation | Acyl chloride, anhydride (B1165640) | N-Aryl-N-methylamide |

| N-Alkylation | Alkyl halide, base | Tertiary amine |

Acylation, Alkylation, and Derivatization Strategies

The secondary amine functionality in this compound is a prime site for acylation and alkylation reactions, allowing for the introduction of a wide range of substituents and the synthesis of diverse derivatives.

Acylation: The N-acylation of nitroaniline compounds is a well-established method for their derivatization. google.com For instance, the acylation of a nitroaniline can be achieved using an acyl anhydride or acyl halide in the presence of a strong base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF). google.com A general procedure involves suspending sodium hydride in THF, followed by the dropwise addition of the nitroaniline solution. After stirring, the acylating agent is added to yield the N-acylnitroaniline derivative. google.com In the case of this compound, this would lead to the formation of the corresponding N-acyl-N-methyl-2-nitro-5-propoxyaniline. A variety of acyl groups can be introduced, including those with further functionalities. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 2-Nitroaniline (B44862) | Acetic Anhydride | Sodium Hydride | Tetrahydrofuran | N-Acetyl-2-nitroaniline | google.com |

| 5-Chloro-2-nitroaniline | Di-tert-butyl dicarbonate | Sodium Hydride | Tetrahydrofuran | N-t-butoxycarbonyl-5-chloro-2-nitroaniline | nih.gov |

Alkylation: The nitrogen atom of the N-methylamino group can also undergo further alkylation. The N-alkylation of anilines with alcohols, catalyzed by transition metal complexes, presents a greener alternative to traditional methods using alkyl halides. For example, the N-alkylation of 2-nitroaniline with benzyl (B1604629) alcohol has been achieved using an iridium catalyst in the presence of a base, affording N-benzyl-2-nitroaniline in a 64% yield. nih.govacs.org This methodology could be applied to this compound to introduce a second alkyl group on the nitrogen atom.

| Amine | Alcohol | Catalyst | Base | Product | Yield | Reference |

| Aniline | Benzyl Alcohol | [IrCl2Cp*]2 / 1b | tBuOK | N-benzylaniline | 42% | nih.gov |

| 2-Nitroaniline | Benzyl Alcohol | 2b (Ir catalyst) | tBuOK | N-benzyl-2-nitroaniline | 64% | nih.govacs.org |

| 4-Methylaniline | Benzyl Alcohol | 2b (Ir catalyst) | tBuOK | N-benzyl-4-methylaniline | 72% | nih.govacs.org |

Cyclization Reactions and Heterocyclic Formation

The ortho-relationship between the N-methylamino and nitro groups in this compound provides a scaffold for various cyclization reactions, leading to the formation of important heterocyclic systems, most notably benzimidazoles.

The synthesis of benzimidazole (B57391) N-oxides can be achieved by the base-mediated cyclization of N-alkyl-2-nitroaniline derivatives. researchgate.net Heating an N-alkyl-2-nitroaniline with sodium hydroxide (B78521) in a mixture of 1,4-dioxane (B91453) and water can lead to the formation of the corresponding benzimidazole N-oxide in good yields. researchgate.netcdnsciencepub.com This reaction's success is influenced by the substituents on the aromatic ring and the amino group. researchgate.net For this compound, this reaction would be expected to yield 5-propoxy-1-methylbenzimidazole 3-oxide.

Furthermore, reductive cyclization of 2-nitroanilines with aldehydes is a common route to 2-substituted benzimidazoles. nih.govpcbiochemres.com A one-pot method utilizing zinc powder and sodium bisulfite in water at 100°C has been reported for the synthesis of 2-substituted benzimidazoles from 2-nitroanilines and aromatic aldehydes. pcbiochemres.com This process involves the reduction of the nitro group to an amino group, followed by condensation with the aldehyde and subsequent cyclization. An electrochemical approach for the reductive cyclization of o-nitroanilines has also been developed, proceeding through a tandem nitro reduction/C(sp3)–H amination/condensation process to afford fused benzimidazoles. rsc.org

| Starting Material | Reagents | Product Type | Reference |

| N-Alkyl-2-nitroaniline | NaOH, 1,4-dioxane/water | Benzimidazole N-oxide | researchgate.netcdnsciencepub.com |

| 2-Nitroaniline, Aromatic Aldehyde | Zn, NaHSO3, water | 2-Substituted Benzimidazole | pcbiochemres.com |

| o-Nitroaniline | Electrochemical reduction | Fused Benzimidazole | rsc.org |

Nucleophilic Aromatic Substitution Pathways (SNAr)

The benzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group. wikipedia.org The SNAr mechanism typically involves a two-step addition-elimination process, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orgresearchgate.net

Oxidative Transformations and Pathways

The N-methylamino group and the aromatic ring of this compound are susceptible to oxidative transformations. The oxidation of N-methylanilines can lead to a variety of products depending on the oxidant and reaction conditions.

Studies on the oxidation of N-methylaniline have shown that it can undergo coupling reactions. For example, anodic oxidation of N-methylaniline can yield N,N'-dimethylbenzidine, which can be further oxidized. acs.org The oxidation of N-methylanilines by a nonheme iron(IV)-oxo complex has been reported to produce N,N'-dimethyl-N,N'-diphenylhydrazine through the coupling of two N-methylaniline molecules. researchgate.net The oxidation of anilines and N-methylanilines with chromic acid has also been investigated, leading to products such as p-benzoquinone and N,N'-dimethylaniline quinone diimine, respectively. asianpubs.org A novel protocol for the selective oxidation of aromatic amines to nitroaromatics using in situ formed performic acid has been developed, with surfactants like cetyltrimethylammonium bromide (CTAB) improving selectivity. acs.org

The nitro group itself is generally resistant to oxidation but can influence the oxidative pathways of the molecule. nih.gov It is important to note that the oxidation products of nitroaromatic compounds can have different toxicological profiles compared to the parent compound. nih.gov

Photochemical and Thermal Reactivity Studies

The photochemical and thermal stability of this compound is influenced by the nitro group and the substitution pattern on the aromatic ring.

Photochemical Reactivity: The photochemistry of nitroaromatic compounds can be complex, involving various reactions such as nitro-nitrite rearrangement and cleavage of the C-NO2 bond. nih.gov Studies on ortho-nitroaniline have shown that intramolecular hydrogen bonding between the amino and nitro groups contributes to the stability of its cation upon photoionization. nih.govacs.org This intramolecular hydrogen bonding is also a key feature in the stability of some insensitive high explosives. nih.govacs.org In this compound, a similar intramolecular hydrogen bond between the N-H of the methylamino group and the ortho-nitro group could influence its photochemical behavior and stability. The formation of nitroaromatic compounds has also been observed in advanced oxidation processes involving photolysis in the presence of nitrate (B79036) ions. dss.go.thacs.org

Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic and Synthetic Studies of N Methyl 2 Nitro 5 Propoxyaniline

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment

High-Field NMR spectroscopy is an indispensable tool for the structural elucidation of n-Methyl-2-nitro-5-propoxyaniline. The distinct electronic environments of the protons and carbon atoms allow for a detailed assignment of the molecular skeleton.

Research Findings: In ¹H NMR, the aromatic protons are expected to appear as distinct doublets or doublets of doublets in the downfield region, with their specific chemical shifts and coupling constants confirming the 1,2,5-substitution pattern. The N-methyl group would present as a singlet or a doublet (if coupled to the N-H proton), while the propoxy group would show characteristic multiplets for its propyl chain (a triplet for the terminal methyl, a sextet for the methylene (B1212753) adjacent to it, and another triplet for the methylene attached to the ether oxygen).

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for definitive assignments. For instance, an HMBC experiment would show correlations between the propoxy methylene protons and the aromatic carbon at C-5, confirming their connectivity.

For reaction monitoring, NMR is used to track the conversion of starting materials to products. In a typical synthesis involving the nitration of a precursor, the disappearance of the precursor's aromatic signals and the emergence of new signals corresponding to the nitrated product can be quantified over time to determine reaction kinetics and endpoint.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on standard substituent effects. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| Aromatic-H3 | ~7.5 - 7.8 | ~115 - 120 | d |

| Aromatic-H4 | ~6.3 - 6.6 | ~105 - 110 | dd |

| Aromatic-H6 | ~7.0 - 7.3 | ~110 - 115 | d |

| N-CH₃ | ~2.9 - 3.1 | ~30 - 35 | s or d |

| O-CH₂-CH₂-CH₃ | ~3.9 - 4.1 | ~70 - 75 | t |

| O-CH₂-CH₂-CH₃ | ~1.7 - 1.9 | ~22 - 25 | sext |

| O-CH₂-CH₂-CH₃ | ~0.9 - 1.1 | ~10 - 12 | t |

| N-H | ~5.0 - 6.0 | - | br s |

Vibrational Spectroscopy (Infrared, Raman) in Probing Functional Group Changes During Reactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. These methods are particularly effective for identifying the key moieties within this compound and tracking their transformation during chemical reactions.

Research Findings: The most prominent feature in the IR spectrum of a nitroaromatic compound is the pair of strong stretching vibrations from the nitro (NO₂) group. spectroscopyonline.com The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found around 1330-1390 cm⁻¹. spectroscopyonline.com The presence of these two intense bands is a clear indicator of the nitro group's incorporation onto the aromatic ring. spectroscopyonline.com

Other key functional groups also give rise to characteristic signals. The N-H stretch of the secondary amine is expected as a medium-intensity band around 3300-3500 cm⁻¹. The C-O-C ether linkage of the propoxy group shows a strong stretching band, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. During a reaction, such as the reduction of the nitro group to an amine, vibrational spectroscopy allows for direct monitoring through the disappearance of the strong NO₂ bands and the appearance of new N-H bending and stretching vibrations characteristic of a primary amine. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1390 | Strong |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 | Strong |

High-Resolution Mass Spectrometry for Identification of Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of this compound and its reaction byproducts.

Research Findings: For this compound (C₁₀H₁₄N₂O₃), HRMS would detect a molecular ion peak ([M]⁺ or [M+H]⁺) with a highly accurate mass-to-charge ratio (m/z), confirming its elemental composition. guidechem.com The calculated monoisotopic mass is approximately 210.0950 Da. Observing a mass this precise experimentally provides strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), and the loss of the propoxy group or parts of its alkyl chain. The identification of masses corresponding to these fragments helps to piece together the molecular structure. In mechanistic studies, HRMS can identify reaction intermediates by detecting their molecular ions in the reaction mixture, even at very low concentrations. For example, in a demethylation side reaction, a species with a mass 14 Da lower than the product could be identified.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion Description | Lost Neutral Fragment | Expected m/z (for Fragment Ion) |

| Molecular Ion [M]⁺ | - | 210 |

| Loss of Nitro group | NO₂ | 164 |

| Loss of Propoxy radical | •OCH₂CH₂CH₃ | 151 |

| Loss of Propene from ether | CH₂=CHCH₃ | 168 |

| Loss of Methyl radical | •CH₃ | 195 |

Theoretical and Computational Chemistry Investigations of N Methyl 2 Nitro 5 Propoxyaniline

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies for Chemical Predictability

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational methodologies used to establish a mathematical correlation between the structural or physicochemical properties of a compound and its biological activity or physical properties, respectively. These in silico models are essential for predicting the behavior of novel chemical entities like n-Methyl-2-nitro-5-propoxyaniline, thereby minimizing the need for extensive and costly experimental testing. For classes of compounds such as nitroaromatics, QSAR is particularly valuable for forecasting potential toxicity and mutagenicity. mdpi.com

Research into the QSAR of nitroaromatic compounds reveals that their biological effects are often linked to a combination of molecular descriptors. mdpi.com These include hydrophobicity, electronic parameters, and steric properties. The predictive power of QSAR/QSPR models relies on the accurate calculation of these descriptors. While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, its properties can be inferred from general models for nitroaromatic compounds and from its calculated molecular descriptors.

Key descriptors relevant to the predictability of nitroaromatic compounds include:

Electronic Properties : Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. For nitroaromatics, a low LUMO energy often correlates with a higher susceptibility to nitroreduction, a key metabolic activation step that can lead to toxicity. Other electronic descriptors include dipole moment and partial atomic charges, which influence how a molecule interacts with biological macromolecules. mdpi.com

Hydrophobicity : Typically quantified by the logarithm of the partition coefficient (LogP), this descriptor affects a molecule's ability to traverse biological membranes and reach its site of action. The XLogP3-AA value for this compound is 3.2, suggesting significant hydrophobicity. guidechem.com

Topological and Steric Factors : Properties like molecular weight, topological polar surface area (TPSA), and the number of rotatable bonds influence a molecule's size, polarity, and conformational flexibility. mdpi.comguidechem.com The TPSA for this compound is 67.1 Ų, indicating its potential for polar interactions. guidechem.com

In silico toxicology predictions for the closely related compound 5-Nitro-2-propoxyaniline (B1220663) (also known as P-4000) have been performed using various QSAR-based tools. biorxiv.org A 2021 study using platforms such as LAZAR, pKCSM, and Toxtree predicted that 5-Nitro-2-propoxyaniline is likely to be a mutagen and a carcinogen. biorxiv.org Given the structural similarity, these findings suggest that this compound may also warrant further investigation for similar toxicological endpoints.

The table below presents a selection of computationally derived molecular descriptors for this compound, which are fundamental inputs for QSPR/QSAR models. guidechem.com

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 210.233 g/mol | guidechem.com |

| Molecular Formula | C₁₀H₁₄N₂O₃ | guidechem.com |

| XLogP3-AA | 3.2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 4 | guidechem.com |

| Rotatable Bond Count | 4 | guidechem.com |

| Topological Polar Surface Area | 67.1 Ų | guidechem.com |

| Heavy Atom Count | 15 | guidechem.com |

The following table summarizes the results of in silico toxicity predictions for the structurally analogous compound, 5-Nitro-2-propoxyaniline.

Table 2: In Silico Toxicity Predictions for 5-Nitro-2-propoxyaniline

| Prediction Endpoint | Tool/Model | Predicted Result | Source |

|---|---|---|---|

| Mutagenicity | pKCSM | Mutagen | biorxiv.org |

| Mutagenicity | Toxtree | Mutagen | biorxiv.org |

Role of N Methyl 2 Nitro 5 Propoxyaniline As a Precursor in Diverse Organic Syntheses

Synthesis of Complex Organic Intermediates and Scaffolds

A primary application of n-Methyl-2-nitro-5-propoxyaniline is its use as a starting material for constructing intricate molecular scaffolds, particularly heterocyclic compounds like benzimidazoles. nih.gov Benzimidazoles are a critical class of compounds in medicinal chemistry, forming the core structure of numerous pharmaceutical agents. scholarsresearchlibrary.comguidechem.com

The synthetic pathway to benzimidazole (B57391) derivatives from this compound typically involves a key two-step sequence:

Reduction of the Nitro Group: The nitro group at the C-2 position is chemically reduced to a primary amino group (-NH2). This transformation converts the initial o-nitroaniline structure into a substituted o-phenylenediamine (B120857) derivative (specifically, N1-methyl-5-propoxybenzene-1,2-diamine).

Condensation and Cyclization: This diamine intermediate is then reacted with various reagents, such as aldehydes or carboxylic acids (or their derivatives), to facilitate a condensation reaction followed by intramolecular cyclization. nih.gov This process forms the five-membered imidazole (B134444) ring fused to the original benzene (B151609) ring, yielding the final benzimidazole scaffold. researchgate.net

The N-methyl and propoxy groups from the original precursor are retained in the final product, allowing for the synthesis of specifically functionalized benzimidazoles with tailored physical and biological properties. This method provides a reliable route to novel benzimidazole derivatives for screening in drug discovery programs. scholarsresearchlibrary.com

Table 1: Synthetic Transformation to Benzimidazole Scaffold

| Step | Starting Material / Intermediate | Reagent(s) | Product / Scaffold |

| 1 | This compound | Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) | N¹-methyl-5-propoxybenzene-1,2-diamine |

| 2 | N¹-methyl-5-propoxybenzene-1,2-diamine | Aromatic Aldehyde (R-CHO) | 2-Aryl-1-methyl-6-propoxy-1H-benzimidazole |

| 2 | N¹-methyl-5-propoxybenzene-1,2-diamine | Carboxylic Acid (R-COOH) | 2-Alkyl/Aryl-1-methyl-6-propoxy-1H-benzimidazole |

Applications in the Research and Development of Dyes and Pigments

Nitroanilines are foundational intermediates in the synthesis of azo dyes, which constitute the largest class of synthetic colorants used across various industries. nih.gov this compound serves as a valuable precursor in this field, particularly for producing disperse dyes used on synthetic fibers like polyester (B1180765). orientjchem.org

The synthesis of azo dyes from this precursor follows the classic diazotization-coupling reaction pathway: nih.gov

Diazotization: The primary amino group of an aniline (B41778) derivative is converted into a diazonium salt (-N₂⁺Cl⁻). In the case of this compound, this reaction would typically be performed on its non-N-methylated analog (2-nitro-5-propoxyaniline) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). orientjchem.orgnih.gov

Azo Coupling: The resulting highly reactive diazonium salt acts as an electrophile and is immediately reacted with an electron-rich coupling component. Coupling components are typically phenols, naphthols, or other aromatic amines. manchester.ac.uk The electrophilic diazonium ion attacks the activated ring of the coupling partner to form the stable azo bond (–N=N–), which is the primary chromophore responsible for the dye's color. nih.gov

The specific substituents on the this compound ring—the electron-withdrawing nitro group and the electron-donating propoxy group—act as powerful auxochromes, modulating the electronic properties of the aromatic system and thus determining the final hue, intensity, and fastness properties of the dye. orientjchem.org Research on analogous compounds like 2-methoxy-5-nitroaniline (B165355) has demonstrated their successful use in creating dis-azo dyes with good color yield and fastness on polyester and nylon fibers. orientjchem.org

Table 2: Azo Dye Synthesis Potential

| Precursor (Diazo Component) | Example Coupling Component | Resulting Dye Class | Potential Color Range |

| 2-nitro-5-propoxyaniline | N,N-dimethylaniline | Monoazo Disperse Dye | Yellow to Orange |

| 2-nitro-5-propoxyaniline | 2-Naphthol | Monoazo Disperse Dye | Orange to Red |

| 2-nitro-5-propoxyaniline | H-acid | Monoazo Acid Dye | Red to Violet |

| 2-nitro-5-propoxyaniline | Phenol | Monoazo Disperse Dye | Yellow |

Utilization in Advanced Materials Science Research (e.g., as a monomer for polymers)

In the field of materials science, this compound is identified as a valuable organic building block for the creation of functional materials and polymers. bldpharm.com Its potential lies in its rigid aromatic core and multiple functional groups, which can be chemically modified to create reactive sites for polymerization.

While not typically used as a monomer directly, it can be converted into polymerizable intermediates. For example:

Diamine Monomer Synthesis: The reduction of the nitro group to an amine creates a diamine (N1-methyl-5-propoxybenzene-1,2-diamine). This diamine can serve as a monomer for the synthesis of high-performance polymers like polyimides or polyamides through condensation reactions with dianhydrides or diacyl chlorides, respectively.

Epoxy Resin Component: The amine functionality allows it to act as a curing agent for epoxy resins, where the amine groups react with epoxide rings to form a cross-linked polymer network.

The inclusion of the propoxy and N-methyl groups in the polymer backbone can impart specific properties such as increased solubility in organic solvents, modified thermal stability, and altered optical or dielectric properties. This makes derivatives of this compound attractive for research into advanced polymers for electronics and specialty coatings.

Table 3: Potential in Polymer Synthesis

| Derived Monomer | Co-monomer | Resulting Polymer Class | Potential Properties |

| N¹-methyl-5-propoxybenzene-1,2-diamine | Pyromellitic dianhydride | Polyimide | High thermal stability, chemical resistance |

| N¹-methyl-5-propoxybenzene-1,2-diamine | Terephthaloyl chloride | Polyamide (Aramid-type) | High strength, thermal stability |

| This compound (as amine) | Bisphenol A diglycidyl ether | Epoxy Resin | Cross-linked thermoset, good adhesion |

Development of Photoaffinity Labeling Reagents and Chemical Probes from Derivatives

Photoaffinity labeling (PAL) is a powerful technique used to identify and study ligand-receptor interactions in biological systems. nih.gov The technique relies on a chemical probe that contains a photoreactive group. Derivatives of this compound are excellent candidates for the development of such probes.

A photoaffinity probe typically consists of three parts: a recognition element, a linker, and a photoreactive moiety. nih.gov The this compound structure can serve as the core scaffold, which can be elaborated to create the specific recognition element that binds to a biological target. The key is the subsequent introduction of a photoreactive group.

Common photoreactive groups that can be chemically synthesized onto the aniline scaffold include:

Aryldiazirines: These are highly favored due to their small size and stability in the dark. nih.gov Upon irradiation with UV light (typically ~350 nm), they generate an extremely reactive carbene intermediate that can form a covalent bond with nearly any amino acid residue in its immediate vicinity, thus permanently labeling the target protein. nih.gov

Aryl Azides: These form a reactive nitrene intermediate upon photolysis.

Benzophenones: These form a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond.

The nitro group on the ring is a strong electron-withdrawing group that can be used to modulate the electronic environment of the probe or be chemically replaced by or converted into one of these photoreactive functionalities.

Table 4: Components for Photoaffinity Probes

| Core Scaffold | Potential Photoreactive Group | Activation Method | Reactive Intermediate |

| This compound derivative | Trifluoromethylphenyldiazirine | UV Light (350-355 nm) | Carbene |

| This compound derivative | Azidophenyl | UV Light (~254-280 nm) | Nitrene |

| This compound derivative | Benzophenone | UV Light (~350 nm) | Triplet Ketone |

Precursor to Other Specialty Chemicals and Agro-Chemicals

Beyond the applications already detailed, this compound is a precursor for a variety of other specialty chemicals, including those in the agrochemical sector. The nitroaniline structural motif is present in many biologically active compounds.

Agrochemicals: Structurally similar compounds like 2-Methyl-5-nitroaniline (B49896) are known to be intermediates in the manufacturing of pesticides and herbicides. medium.com The functional groups on this compound can be transformed through multi-step syntheses to produce complex active ingredients. For example, the nitroguanidine (B56551) moiety, found in neonicotinoid insecticides like clothianidin, is synthesized from precursors that can include substituted anilines and nitro compounds. nih.gov

Pharmaceutical Intermediates: As discussed previously, its role in synthesizing benzimidazoles places it firmly as a precursor for pharmaceutical development. nih.govscholarsresearchlibrary.com The reduction of the nitro group to an amine is a common strategy to open up further synthetic possibilities for creating diverse libraries of compounds for high-throughput screening.

The compound's value lies in its pre-arranged functionality, which allows chemists to bypass several synthetic steps that would otherwise be required to place the methylamino, nitro, and propoxy groups onto an aromatic ring with the desired regiochemistry.

Table 5: Application as a Chemical Precursor

| Target Chemical Class | Key Transformation | Example Final Product Type |

| Agrochemicals | Multi-step modification of amine and nitro groups | Heterocyclic pesticides, herbicides medium.com |

| Pharmaceutical Intermediates | Reduction of nitro group, cyclization | Benzimidazole-based drugs nih.govscholarsresearchlibrary.com |

| Dyes and Pigments | Diazotization and Azo Coupling | Azo disperse dyes orientjchem.org |

| Material Monomers | Reduction of nitro group | Aromatic diamines for polyimides |

Environmental Fate and Degradation Chemistry of N Methyl 2 Nitro 5 Propoxyaniline

Photodegradation Mechanisms under Simulated Environmental Conditions

Direct research on the photodegradation of n-Methyl-2-nitro-5-propoxyaniline is not extensively documented in publicly available scientific literature. However, the photochemical behavior of related nitroaromatic compounds and anilines can provide insights into its likely transformation pathways under the influence of sunlight.

Nitroaromatic compounds are known to undergo photodegradation through various mechanisms, including direct photolysis and indirect photo-processes involving reactive species such as hydroxyl radicals (•OH). The nitro group (-NO2) is a chromophore that can absorb light in the environmentally relevant ultraviolet (UV) spectrum, leading to electronic excitation and subsequent chemical reactions.

For aniline (B41778) and its derivatives, photo-oxidation is a significant degradation pathway in surface waters. canada.ca The half-life for the photodegradation of aniline in the air, for instance, is estimated to be 3.3 hours. canada.ca It is plausible that this compound would undergo similar photo-oxidative processes. The presence of both a nitro group and an amino group on the aromatic ring suggests that multiple photoreactive sites exist within the molecule.

Potential photodegradation reactions could involve the reduction of the nitro group to a nitroso or amino group, or the oxidation of the methyl or propoxy substituents. The complex interplay of these functional groups under solar irradiation likely leads to a variety of transformation products.

Table 1: Potential Photodegradation Reactions of this compound

| Reaction Type | Potential Transformation Product(s) | Notes |

| Nitro Group Reduction | n-Methyl-2-amino-5-propoxyaniline | A common pathway for nitroaromatic compounds. |

| Amino Group Oxidation | Formation of radical cations and subsequent reactions | Can lead to polymerization or ring-opening. |

| Side-Chain Oxidation | Hydroxylation of the propoxy chain | Creates more polar and potentially more biodegradable products. |

| Ring Cleavage | Fragmentation into smaller organic acids and aldehydes | An advanced stage of degradation. |

Chemical Degradation Pathways in Aqueous and Soil Systems

The chemical degradation of this compound in water and soil is expected to be influenced by factors such as pH, temperature, and the presence of other chemical species. While specific studies on this compound are scarce, the degradation of analogous compounds provides a framework for understanding its likely fate.

In aqueous systems, hydrolysis is a potential degradation pathway, although the ether linkage of the propoxy group is generally stable. The primary degradation routes are more likely to be biotic and abiotic reduction and oxidation processes. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds susceptible to reduction, especially under anaerobic conditions. nih.gov

Research on the structurally similar compound N-methyl-p-nitroaniline (MNA) has shown that it undergoes anaerobic biodegradation to N-methyl-p-phenylenediamine (MPD). nih.gov This transformation involves the reduction of the nitro group to an amino group. nih.gov It is highly probable that this compound would follow a similar reductive pathway in anoxic environments like saturated soils and sediments.

In soil environments, the fate of this compound is also governed by sorption processes. Anilines, in general, can bind to soil organic matter and clay minerals, which can limit their bioavailability and transport. epa.gov The persistence of chlorinated anilines in soil has been noted, with degradation half-lives ranging from days to months. nih.gov

Table 2: Inferred Chemical Degradation Pathways in Environmental Systems

| Environmental System | Dominant Degradation Pathway | Key Reactants/Conditions | Primary Transformation Product |

| Anaerobic Aqueous/Soil | Nitro Group Reduction | Anoxic conditions, microbial activity | n-Methyl-2-amino-5-propoxyaniline |

| Aerobic Aqueous/Soil | Oxidation | Aerobic microorganisms, oxygen | Hydroxylated and ring-cleaved products |

| Soil | Sorption/Binding | Clay minerals, organic matter | Reduced bioavailability |

Research on Abiotic Transformation Processes

Abiotic transformation processes, which are chemical reactions that occur without the direct involvement of microorganisms, can play a significant role in the environmental fate of nitroaromatic compounds.

One of the most studied abiotic transformation mechanisms for nitroaromatics is reduction by zero-valent iron (Fe0). dtic.mil This process is relevant for in-situ groundwater remediation. dtic.mil In the presence of Fe0, nitrobenzene (B124822) is rapidly reduced to nitrosobenzene (B162901) and then to aniline. dtic.mil This suggests that this compound could be abiotically transformed to its corresponding amino derivative in environments containing reactive mineral surfaces.

The transformation of nitroaromatic compounds can also be influenced by other abiotic factors. For example, the presence of dissolved organic matter can act as a photosensitizer, accelerating photodegradation. Conversely, sorption to sediments can shield the compound from light and microbial activity, increasing its persistence. researchgate.net

Analytical Methodologies for Trace Detection in Environmental Matrices

The detection of trace levels of nitroaromatic compounds like this compound in complex environmental samples such as water and soil requires sensitive and selective analytical methods. The choice of method often depends on the concentration levels of interest and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroaromatic compounds. thermofisher.comcdc.gov It is particularly suitable for these compounds as they are often thermolabile and polar, making them less amenable to direct gas chromatography. thermofisher.com HPLC systems are commonly equipped with a UV detector, as nitroaromatic compounds typically exhibit strong UV absorbance. cdc.gov For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS).

Gas Chromatography (GC) can also be employed, often coupled with an Electron Capture Detector (ECD), which is highly sensitive to nitro-containing compounds, or a mass spectrometer (GC-MS). mdpi.comresearchgate.net Due to the low volatility of many nitroaromatic compounds and their potential for thermal degradation, a derivatization step may be necessary prior to GC analysis. thermofisher.com

Sample preparation is a critical step to extract and concentrate the analyte from the environmental matrix. Solid-Phase Extraction (SPE) is a common and effective technique for extracting nitroaromatics from water samples. thermofisher.comepa.gov For soil and sediment samples, solvent extraction is typically required.

Table 3: Analytical Techniques for the Detection of Nitroaromatic Compounds

| Analytical Technique | Detector | Sample Preparation | Typical Detection Limits | Reference |

| High-Performance Liquid Chromatography (HPLC) | UV, Diode Array (DAD), Mass Spectrometry (MS) | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | µg/L to ng/L | thermofisher.comcdc.gov |

| Gas Chromatography (GC) | Electron Capture (ECD), Mass Spectrometry (MS) | Solvent Extraction, Derivatization | ng/L to pg/L | mdpi.comresearchgate.net |

Emerging Research Directions and Future Perspectives for N Methyl 2 Nitro 5 Propoxyaniline

Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis

The synthesis of nitroaromatic compounds, including n-Methyl-2-nitro-5-propoxyaniline, often involves highly exothermic and rapid nitration reactions. beilstein-journals.org Traditional batch processing of such reactions presents significant safety and scalability challenges, requiring careful temperature control, long reaction times, and often resulting in lower yields due to side reactions. tami-imi.com The adoption of flow chemistry and microreactor technology offers a transformative solution to these issues. europa.eu

Microreactors are continuous-flow systems with micrometer-sized internal dimensions, which provide an exceptionally high surface-area-to-volume ratio. tami-imi.com This characteristic allows for near-instantaneous heat dissipation, enabling precise temperature control even for highly exothermic processes like nitration. tami-imi.comeuropa.eu The result is a significantly improved safety profile, minimizing the risk of thermal runaways. europa.eu

Furthermore, the superior mass transfer and mixing achieved in microreactors lead to faster reaction times and higher product selectivity. tami-imi.com For the synthesis of this compound, this would translate to higher purity and yield, reducing the need for extensive downstream purification. Scaling up production in a flow chemistry setup, a process known as "scale-out," involves simply running multiple microreactors in parallel, which is a more straightforward and predictable process than re-optimizing a large-scale batch reactor. tami-imi.com

Table 1: Comparison of Batch vs. Flow Chemistry for Nitroaromatic Synthesis

| Feature | Conventional Batch Reactor | Microreactor (Flow Chemistry) |

| Heat Transfer | Low surface-area-to-volume ratio, slow heat dissipation | High surface-area-to-volume ratio, rapid heat dissipation tami-imi.com |

| Safety | Risk of thermal runaway with exothermic reactions | Enhanced safety, excellent temperature control beilstein-journals.orgeuropa.eu |

| Reaction Time | Often long (hours) to ensure control beilstein-journals.org | Typically very short (seconds to minutes) tami-imi.com |

| Mixing | Often inefficient, leading to local concentration gradients | Highly efficient and rapid mixing europa.eu |

| Scalability | Complex, requires re-engineering and re-optimization | Simple "scale-out" by parallelization tami-imi.com |

| Product Purity | May be lower due to side reactions and decomposition | Generally higher due to precise control europa.eu |

Future research will likely focus on developing optimized flow-based synthetic routes for this compound, detailing specific reactor configurations, residence times, and temperature profiles to maximize efficiency and safety.

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of a multi-substituted aniline (B41778) like this compound presents a considerable challenge in achieving correct regioselectivity. The development of novel catalytic systems is crucial for enhancing both the reactivity of starting materials and the selectivity of the desired product. Research is moving beyond traditional acid catalysis towards more sophisticated and sustainable options.

Current areas of exploration include:

Heterogeneous Catalysts: The use of solid-supported catalysts, such as nickel phosphide (B1233454) on silica (B1680970) (Ni2P/SiO2), has shown great promise in related reactions like reductive amination in flow reactors. researchgate.net Such catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which aligns with the principles of green chemistry.

Metal-Free Catalysis: To avoid potential contamination of the final product with trace metals, which is a significant concern in pharmaceutical applications, research into metal-free catalytic systems is gaining traction. These systems can offer unique selectivity profiles compared to their metal-based counterparts.

Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can dramatically accelerate reaction rates. Solvent-free, microwave-assisted methods for synthesizing nitroanilines have been shown to be environmentally friendly, energy-efficient, and suitable for producing excellent yields.

The goal is to develop catalytic systems that can selectively direct functionalization, for instance, in the nitration of a propoxyaniline precursor, to ensure the nitro group is introduced at the desired C-5 position with minimal formation of other isomers.

Exploration of Uncharted Reaction Spaces and Mechanistic Discoveries

The unique arrangement of functional groups in this compound—a secondary amine, a nitro group, and a propoxy ether on an aromatic ring—makes it a versatile scaffold for exploring new chemical reactions. guidechem.com Future research will likely focus on leveraging this reactivity to build more complex molecular architectures.

Potential areas of investigation include:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, creating a diamine derivative. This new functional group opens up a plethora of subsequent reactions, such as the formation of heterocyclic compounds or the attachment of other molecular fragments for pharmaceutical development.

Schiff Base Formation: The primary amine of the related compound 5-nitro-2-propoxyaniline (B1220663) is known to react with aldehydes and ketones to form Schiff bases (imines). The secondary amine in this compound could potentially be used in related condensation or coupling reactions.

Aromatic Ring Functionalization: The existing substituents direct further electrophilic substitution on the aromatic ring. Mechanistic studies would be essential to predict and control the outcome of reactions like halogenation or acylation, potentially leading to novel derivatives with unique properties.

A deep understanding of the reaction mechanisms is paramount. By studying the kinetics and intermediates of these transformations, chemists can optimize conditions to favor desired products and suppress side reactions, thereby opening up previously uncharted reaction spaces for this compound.

Theoretical Advances in Predicting Novel Chemical Transformations

Modern computational chemistry provides powerful tools for predicting the behavior of molecules and the outcomes of chemical reactions before they are ever attempted in the lab. For a molecule like this compound, theoretical advances can significantly accelerate the discovery of new transformations.

Using methods such as Density Functional Theory (DFT), researchers can:

Model Molecular Properties: Calculate the electron distribution, molecular orbital energies, and steric properties of the molecule. This information helps in predicting the most reactive sites on the molecule.

Predict Reaction Pathways: Simulate potential reactions to determine their feasibility. By calculating the activation energies of different pathways, chemists can predict which products are most likely to form under specific conditions.

Elucidate Reaction Mechanisms: Map out the entire energy landscape of a reaction, including transition states and intermediates. This provides invaluable insight into how a reaction proceeds, which is crucial for optimizing reaction conditions for higher yield and selectivity.

These predictive capabilities allow for a more rational and targeted approach to experimental design, saving time and resources while enabling the exploration of more ambitious and complex chemical transformations that might otherwise be overlooked.

Design of Next-Generation Chemical Probes and Reagents Based on its Structure

The structural features of this compound make it an attractive starting point for the design of new functional molecules, such as chemical probes and specialized reagents.

Solvatochromic Dyes: Related compounds like N-Methyl-2-nitroaniline are known to be solvatochromic dyes, meaning their color changes depending on the polarity of the solvent. chemicalbook.com This property makes them useful as probes for characterizing the polarity of chemical environments, such as in ionic liquids. chemicalbook.com The specific substitution pattern of this compound could be fine-tuned to create next-generation probes with enhanced sensitivity or responsiveness to specific analytes.

Pharmaceutical Intermediates: Nitroaniline derivatives are important building blocks in the synthesis of dyes, pigments, and pharmaceuticals. medium.com The related N-Ethyl-2-nitro-5-propoxyaniline has been investigated as a precursor for compounds with potential anticancer activity. The structure of this compound could serve as a scaffold for developing new therapeutic agents.

Reagents for Organic Synthesis: The unique electronic and steric properties conferred by its functional groups could be harnessed to create specialized reagents for organic synthesis, where its specific reactivity profile is required to achieve a difficult transformation in a multi-step synthesis.

By strategically modifying its structure—for example, by introducing fluorophores or reactive handles—researchers can design a new generation of chemical tools based on the this compound core.

Q & A

Q. What are the standard protocols for synthesizing n-Methyl-2-nitro-5-propoxyaniline, and how can reaction conditions be optimized for reproducibility?

Synthesis typically involves nitration and alkylation steps. For example, nitroaniline derivatives are often synthesized via electrophilic aromatic substitution under controlled temperatures (0–5°C) to minimize side reactions like over-nitration. Methanol or methylene chloride is commonly used as a solvent due to its polarity and compatibility with nitro groups . Optimization may include adjusting reaction time, catalyst concentration (e.g., sulfuric acid for nitration), and inert atmosphere use to prevent oxidation. Validate purity using HPLC or GC-MS, as described for similar nitroaniline compounds .

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation of nitro and methoxy groups . Use personal protective equipment (PPE), including nitrile gloves, face shields, and fume hoods, as recommended for structurally related nitroanilines . Avoid skin contact and inhalation; wash exposed areas thoroughly with soap and water .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. HRMS) be resolved when characterizing this compound?

Contradictions often arise from impurities or isotopic interference. Cross-validate using:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₉H₁₂N₂O₃) by comparing experimental and theoretical m/z values (error < 2 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions caused by nitro and methoxy substituents .

- Elemental Analysis: Verify C/H/N ratios to rule out solvent residues .

Q. What advanced analytical techniques are recommended for detecting trace impurities or degradation products in this compound?

- LC-QTOF-MS: Identify trace impurities (<0.1%) using non-targeted screening with collision-induced dissociation (CID) .

- X-ray Crystallography: Resolve structural ambiguities caused by isomerism (e.g., ortho vs. para substitution) .

- Stability Studies: Perform accelerated degradation under UV light or varying pH to predict decomposition pathways .

Q. How can researchers design experiments to investigate the electronic effects of substituents (e.g., methoxy vs. nitro groups) on the reactivity of this compound?

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map electron density and predict sites for nucleophilic/electrophilic attack .

- Kinetic Studies: Compare reaction rates of derivatives (e.g., 4-methoxy vs. 5-nitro analogs) in SNAr reactions .

- Spectroelectrochemistry: Correlate redox potentials with substituent electronic effects using cyclic voltammetry .

Data Analysis and Optimization

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in the synthesis of this compound?

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

- DSC Analysis: Accurately determine melting points while accounting for polymorphic forms .

- Solubility Parameter Calculations: Use Hansen solubility parameters to predict compatibility with solvents like methanol or DMSO .

Safety and Compliance

Q. What are the critical exposure controls for handling this compound in compliance with REACH regulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.